molecular formula C14H21N3O B7591125 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide

2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide

Cat. No. B7591125
M. Wt: 247.34 g/mol
InChI Key: IYBODPKTMJZZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide, also known as DPA-714, is a small molecule that has been widely used in scientific research for its ability to selectively bind to the translocator protein (TSPO). This protein is found in the outer mitochondrial membrane of many cell types, including immune cells and glial cells in the brain. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.

Mechanism of Action

2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide binds to the TSPO protein with high affinity and selectivity. The exact mechanism of action is not fully understood, but it is thought to involve modulation of mitochondrial function and regulation of cellular signaling pathways. TSPO is involved in many cellular processes, including steroid hormone synthesis, apoptosis, and immune response. By modulating these processes, 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide may have therapeutic potential in a variety of diseases.
Biochemical and Physiological Effects:
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can reduce inflammation and oxidative stress in immune cells and protect against neurotoxicity in neuronal cells. In vivo studies have shown that 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has also been shown to have anti-tumor effects in several cancer cell lines.

Advantages and Limitations for Lab Experiments

2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has high affinity and selectivity for TSPO. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can be used in a variety of assays, including binding assays, imaging studies, and functional assays. However, there are also limitations to the use of 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide. It can be toxic at high concentrations, and its effects on other proteins and cellular processes are not fully understood. In addition, its use in animal studies may be limited by its poor solubility and bioavailability.

Future Directions

There are many future directions for research on 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide and TSPO. One area of interest is the role of TSPO in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide may have therapeutic potential in these diseases by reducing neuroinflammation and protecting against neurotoxicity. Another area of interest is the role of TSPO in cancer. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has shown anti-tumor effects in several cancer cell lines, and further research is needed to determine its potential as a cancer therapy. Finally, there is interest in developing new TSPO ligands with improved selectivity and bioavailability for use in both basic research and clinical applications.

Synthesis Methods

2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethylpyridine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 6-aminocaproic acid to form the desired product, 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide. The final product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has been widely used in scientific research as a tool to study TSPO function and its role in various physiological and pathological processes. TSPO has been implicated in a variety of diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer. By selectively binding to TSPO, 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can be used to study the role of this protein in these diseases and potentially develop new therapies.

properties

IUPAC Name

2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-5-3-6-12(2)17(10-11)14(18)16-13-7-4-8-15-9-13/h4,7-9,11-12H,3,5-6,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBODPKTMJZZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N(C1)C(=O)NC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.